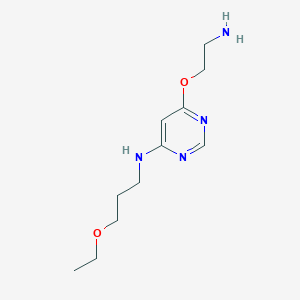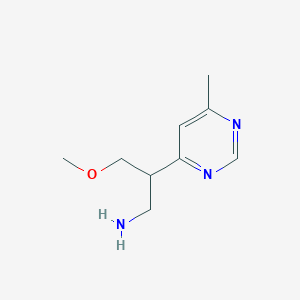
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine is a chemical compound that is used in a variety of scientific research applications. It is a derivative of pyrimidine and is synthesized using a two-step reaction process. This compound has been found to have several biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Transformations and Derivatives of Pyrimidin-4-amine
- Pyrimidin-4-amine derivatives, such as 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, can be transformed into various substituted amino derivatives and chloro-pyrimidines, offering a route for the synthesis of diverse pyrimidine-based compounds with potential applications in medicinal chemistry and material science (Botta et al., 1985).
Chemical Reactivity and Nucleophilic Substitutions
- The reactivity of pyrimidine derivatives towards nucleophiles, such as ammonia and hydroxylamine, has been studied, showcasing the potential of pyrimidine compounds to undergo various nucleophilic substitutions, forming compounds with different functional groups (Syadyaryavichyute & Vainilavichyus, 1996). Such reactions are fundamental in the synthesis of novel pyrimidine derivatives with potential biological or material applications.
Biological Activities and Applications
- Pyrimidin-4-amine derivatives have been explored for their biological activities, such as antifungal effects. Research into 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds has shown significant antifungal effects against types of fungi, indicating the potential for developing new antifungal agents from pyrimidine derivatives (Jafar et al., 2017).
Advanced Synthetic Methodologies
- Advances in synthetic methodologies for pyrimidine derivatives, such as the facile construction of substituted pyrimido[4,5-d]pyrimidones from enaminouracil, highlight the versatility of pyrimidine chemistry in generating complex molecules that could serve as key intermediates in pharmaceutical synthesis and other areas of chemical research (Hamama et al., 2012).
Propriétés
IUPAC Name |
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-2-16-6-3-5-13-10-8-11(15-9-14-10)17-7-4-12/h8-9H,2-7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUZQLOBYZLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















